

Alloxan Tetrahydrate: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: *Alloxan tetrahydrate*

Cat. No.: *B1280060*

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties of **alloxan tetrahydrate**, its application in inducing experimental diabetes, and the underlying molecular mechanisms.

Alloxan is a toxic glucose analogue widely utilized in biomedical research to induce a state of insulin-dependent diabetes mellitus in animal models, which closely mimics Type 1 diabetes in humans.[1][2] Its selective cytotoxic action on the insulin-producing beta-cells of the pancreatic islets makes it an invaluable tool for studying the pathophysiology of diabetes and for screening potential anti-diabetic therapeutics.[3][4] This document outlines the key chemical characteristics of **alloxan tetrahydrate**, detailed experimental protocols for its use, and the signaling pathways implicated in its diabetogenic activity.

Core Chemical and Physical Properties

Alloxan tetrahydrate is the hydrated form of alloxan, a pyrimidine derivative. Understanding its fundamental properties is crucial for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	6010-91-9	[5][6]
Molecular Formula	C ₄ H ₁₀ N ₂ O ₈	[7][8]
Molecular Weight	214.13 g/mol	[5][6][7]
Melting Point	Approximately 245°C (decomposes)	[9][10]
Solubility	Freely soluble in water. Soluble in acetone, alcohol, and methanol.	[11][12]
pKa	6.63 at 25°C	[11][13]
Appearance	White solid	[11]

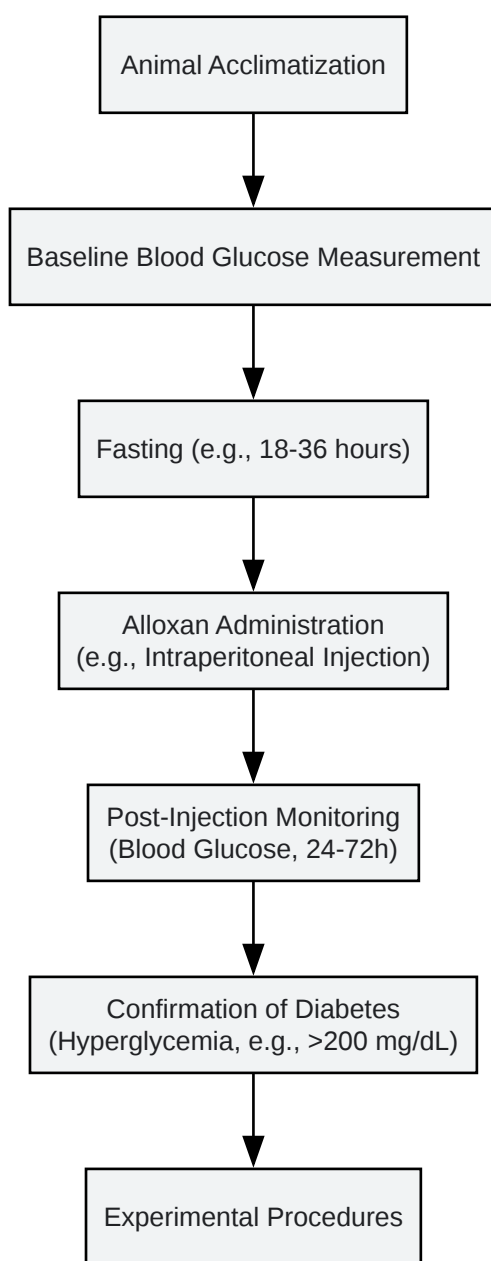
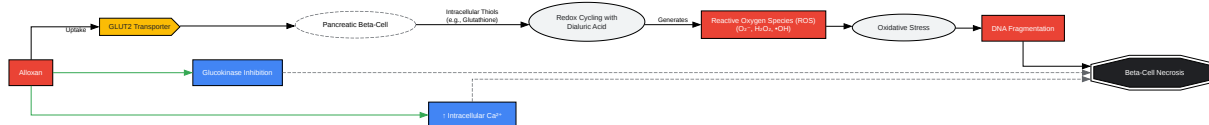
Mechanism of Diabetogenic Action

The diabetogenic activity of alloxan is a consequence of its selective uptake and cytotoxic effects on pancreatic beta-cells.[1] The process is primarily mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[3][4][14]

Alloxan's structural similarity to glucose facilitates its preferential accumulation in beta-cells via the GLUT2 glucose transporter.[1][14] Once inside the cell, alloxan participates in a redox cycle with its reduction product, dialuric acid, in the presence of intracellular thiols such as glutathione.[14][15] This cyclic reaction generates superoxide radicals, which are then dismutated to hydrogen peroxide.[3] In a final, iron-catalyzed step, highly reactive hydroxyl radicals are formed.[14][15] These ROS cause significant damage to cellular components, including DNA fragmentation and ultimately lead to the necrosis of beta-cells.[3][14] Pancreatic beta-cells are particularly susceptible to this oxidative assault due to their relatively low antioxidant defense capacity.[14]

Beyond ROS generation, alloxan also exerts its toxicity by inhibiting key cellular enzymes. It is a potent inhibitor of glucokinase, the glucose sensor in beta-cells, thereby disrupting glucose-stimulated insulin secretion.[14][16] Furthermore, alloxan can disturb intracellular calcium

homeostasis, leading to a massive increase in cytosolic calcium concentration, which contributes to the rapid destruction of beta-cells.[\[3\]](#)[\[17\]](#)



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